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Compound of Interest

Compound Name: Oxalyl fluoride

Cat. No.: B1294776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data on the reactivity of

oxalyl fluoride, this guide extensively utilizes data from its close structural analog, oxalyl

chloride. The reactivity of oxalyl fluoride is expected to follow similar pathways, though

reaction rates and specific yields may differ.

Introduction
Oxalyl fluoride ((COF)₂) is a highly reactive organic compound, the diacyl fluoride of oxalic

acid.[1] It is a colorless liquid synthesized from the reaction of sodium fluoride with oxalyl

chloride.[1] Its high reactivity, particularly its electrophilic nature, makes it a subject of interest

for synthetic chemists.[2] This guide provides a comprehensive overview of the reactivity of

oxalyl fluoride with common nucleophiles, including amines, alcohols, and thiols. The

information presented is crucial for researchers in drug development and other scientific fields

who may consider using this versatile reagent.

Core Reactivity Principles
Oxalyl fluoride's reactivity is dictated by the two electrophilic carbonyl carbons. Nucleophilic

attack on one of these carbons initiates a substitution reaction, typically following a tetrahedral

intermediate mechanism. The fluoride ion is a reasonably good leaving group, facilitating these

reactions.
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Due to the high electronegativity of the fluorine atoms, the carbonyl carbons in oxalyl fluoride
are highly electron-deficient, making them prime targets for nucleophilic attack.[2] This

enhanced electrophilicity suggests that oxalyl fluoride may be even more reactive than its

chloride counterpart in certain scenarios.

Reactions with Amine Nucleophiles
The reaction of oxalyl halides with amines is a well-established method for the synthesis of

oxamides. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Reaction with Primary and Secondary Amines
Primary and secondary amines react readily with oxalyl halides to form the corresponding N,N'-

disubstituted oxamides. The reaction is typically rapid and exothermic.

General Reaction:

(COF)₂ + 2 RNH₂ → RNHCOCONHR + 2 HF (COF)₂ + 2 R₂NH → R₂NCOCONR₂ + 2 HF

Reaction Mechanism:

The reaction proceeds in a stepwise manner. The first amine molecule attacks one of the

carbonyl carbons, leading to the formation of a tetrahedral intermediate. The collapse of this

intermediate expels a fluoride ion, forming an oxamoyl fluoride. A second amine molecule then

attacks the remaining carbonyl carbon, repeating the process to yield the final oxamide.
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Caption: Reaction of Oxalyl Fluoride with Amines.

Quantitative Data (Derived from Oxalyl Chloride
Reactions)
While specific yield data for oxalyl fluoride reactions are scarce, the synthesis of oxamides

from oxalyl chloride is generally high-yielding.

Nucleophile Product Yield (%) Reference

Pyrrolidine
1,1'-

(Oxalyl)dipyrrolidine
96% [3]

Various Amines
Isoquinoline-1-

carboxamides
55-89% [4]

Reactions with Alcohol and Phenol Nucleophiles
Oxalyl halides react with alcohols and phenols to produce the corresponding oxalate esters.

These reactions are fundamental in organic synthesis for the creation of various functional

molecules.

Reaction with Alcohols
Primary and secondary alcohols react with oxalyl halides, typically in the presence of a base

like pyridine to neutralize the generated acid, to form dialkyl oxalates.[5]

General Reaction:

(COF)₂ + 2 ROH → ROCOCOOR + 2 HF

Reaction Mechanism:

Similar to the reaction with amines, the alcohol acts as a nucleophile, attacking a carbonyl

carbon. The presence of a base is often required to deprotonate the alcohol, increasing its

nucleophilicity.
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Caption: Reaction of Oxalyl Fluoride with Alcohols.

Quantitative Data (Derived from Oxalyl Chloride
Reactions)
The formation of oxalate esters from oxalyl chloride and alcohols is generally efficient, with

yields often being quantitative for primary alcohols.[6]

Nucleophile Conditions Product Yield (%) Reference

Primary Alcohols Pyridine Dialkyl Oxalate Quantitative [6]

Ethyl Alcohol Pyridine Diethyl Oxalate "Readily" [6]

Benzhydrol Pyridine
Dibenzhydryl

Oxalate
Good [6]

Menthol Pyridine
Dimenthyl

Oxalate
17% [6]
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Reactions with Thiol Nucleophiles
Data on the reaction of oxalyl fluoride with thiols is not readily available in the surveyed

literature. However, based on the known reactivity of thiols and acyl halides, a similar reaction

to that of alcohols is expected, yielding thioesters. Thiols are generally more nucleophilic than

alcohols, suggesting that the reaction might proceed more readily.

Hypothesized General Reaction:

(COF)₂ + 2 RSH → RSCOCOSR + 2 HF

The reaction would likely proceed through a similar nucleophilic acyl substitution mechanism as

with alcohols.

Experimental Protocols (Adapted from Oxalyl
Chloride Procedures)
The following are generalized experimental protocols adapted from procedures using oxalyl

chloride, which should serve as a starting point for reactions with oxalyl fluoride, with

appropriate safety precautions for handling a highly reactive and toxic fluoride compound.

General Procedure for the Synthesis of N,N'-
Disubstituted Oxamides

A solution of the primary or secondary amine (2.2 equivalents) in an anhydrous aprotic

solvent (e.g., dichloromethane, THF) is prepared in a flask under an inert atmosphere (e.g.,

nitrogen or argon) and cooled to 0 °C in an ice bath.

Oxalyl fluoride (1.0 equivalent) is added dropwise to the stirred amine solution. The reaction

is often exothermic and the addition rate should be controlled to maintain the temperature

below 10 °C.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for an additional 1-2 hours.

The reaction mixture is then washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and

the solvent is removed under reduced pressure to yield the crude oxamide.

The product can be further purified by recrystallization or column chromatography.

General Procedure for the Synthesis of Dialkyl Oxalates
A solution of the alcohol (2.0 equivalents) and a non-nucleophilic base such as pyridine (2.2

equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) is

prepared in a flask under an inert atmosphere and cooled to 0 °C.

Oxalyl fluoride (1.0 equivalent) is added dropwise to the stirred solution.

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room

temperature and stirred for an additional 1-2 hours.

The reaction is quenched by the addition of water or a dilute acid solution (e.g., 1M HCl).

The organic layer is separated, washed with water, saturated sodium bicarbonate solution,

and brine.

The organic layer is dried over an anhydrous drying agent, filtered, and concentrated in

vacuo.

The crude oxalate ester can be purified by distillation or chromatography.

Safety and Handling
Oxalyl fluoride is a highly toxic and corrosive compound.[7] It is a severe irritant to the skin,

eyes, and respiratory system. All manipulations should be carried out in a well-ventilated fume

hood, and appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat, must be worn.

Conclusion
Oxalyl fluoride is a highly reactive dielectrophile that readily undergoes nucleophilic acyl

substitution with a variety of nucleophiles. While specific data for oxalyl fluoride is limited, its

reactivity can be largely inferred from its close analog, oxalyl chloride. The reactions with
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amines and alcohols provide efficient routes to oxamides and oxalate esters, respectively. The

high electrophilicity of the carbonyl carbons in oxalyl fluoride suggests it could be a more

reactive and potentially more selective reagent than oxalyl chloride in certain applications,

warranting further investigation into its synthetic utility. Researchers should exercise extreme

caution when handling this hazardous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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